Product packaging for 6-Fluoro-2-methoxy-3-methylpyridine(Cat. No.:)

6-Fluoro-2-methoxy-3-methylpyridine

Cat. No.: B14913039
M. Wt: 141.14 g/mol
InChI Key: GJWGUYFYHLXSPG-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. nih.govresearchgate.net Its presence is ubiquitous, found in essential natural products like vitamins and alkaloids, and forming the core of numerous pharmaceutical agents and agrochemicals. nih.govresearchgate.net The utility of the pyridine scaffold stems from several key characteristics. The nitrogen atom imparts a degree of polarity and basicity, influencing the molecule's solubility and its ability to engage in hydrogen bonding with biological targets such as enzymes and receptors. nih.gov This feature is a critical consideration in medicinal chemistry for enhancing the pharmacokinetic properties of drug candidates. nih.gov

Furthermore, the pyridine ring is a versatile synthetic platform. nih.gov The electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom, dictates its reactivity, making it susceptible to nucleophilic substitution, particularly at the positions alpha and gamma to the nitrogen. nih.gov This predictable reactivity allows for the controlled introduction of a wide array of functional groups, enabling the construction of complex molecular architectures. nih.govresearchgate.net The adaptability of the pyridine framework has led to its description as a "privileged scaffold" in medicinal chemistry, consistently appearing in a diverse range of FDA-approved drugs. nih.gov

The Role of Fluorine in Modulating Pyridine Reactivity and Molecular Architecture

The introduction of fluorine into organic molecules, particularly into aromatic systems like pyridine, has a profound impact on their chemical and physical properties. nih.gov Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. nih.gov This substitution can dramatically alter a molecule's electronic properties, metabolic stability, and binding affinity to target proteins. nih.govmdpi.com

In the context of pyridine, the strong electron-withdrawing nature of fluorine can further influence the ring's reactivity. For instance, the presence of a fluorine atom can facilitate nucleophilic aromatic substitution (SNAr) reactions, making the displacement of other leaving groups on the ring more efficient. nih.gov The C-F bond itself is exceptionally strong, which can block sites of metabolic oxidation, a strategy often employed in drug design to increase a molecule's half-life and bioavailability. nih.govacs.org Moreover, fluorine can modulate the basicity (pKa) of the pyridine nitrogen, which is a crucial parameter for drug-receptor interactions and formulation development. acs.org The unique properties conferred by fluorine have made fluorinated pyridines highly valuable building blocks in the synthesis of modern pharmaceuticals and agrochemicals. mdpi.com

Overview of 6-Fluoro-2-methoxy-3-methylpyridine as a Subject of Academic Inquiry

Chemical intermediates are compounds that are not the final product but are crucial stepping stones in a multi-step synthesis. The combination of the fluoro, methoxy (B1213986), and methyl groups on the pyridine ring creates a unique pattern of reactivity and functionality. The fluorine atom at the 6-position can act as a leaving group in nucleophilic substitution reactions or can be retained to impart the beneficial properties of fluorine to the final product. The methoxy group at the 2-position and the methyl group at the 3-position further influence the electronic landscape of the pyridine ring, potentially directing subsequent chemical transformations.

The primary academic and industrial interest in a compound like this compound lies in its utility for constructing more complex, often biologically active, molecules. Its value is not in its end-use but in its potential to be transformed into a variety of other substances, making it a subject of inquiry for process chemists and synthetic organic chemists in fields such as agrochemical and pharmaceutical development.

Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Fluoro-6-methylpyridine2-Methoxy-6-methylpyridine (B1310761)
Molecular Formula C7H8FNOC6H6FNC7H9NO
Molecular Weight 141.14 g/mol 111.12 g/mol sigmaaldrich.com123.15 g/mol
CAS Number 1368449-38-5407-22-7 sigmaaldrich.com63071-03-4 bldpharm.com
Boiling Point Data not available140-141 °C sigmaaldrich.comData not available
Density Data not available1.077 g/mL at 25 °C sigmaaldrich.comData not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B14913039 6-Fluoro-2-methoxy-3-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

6-fluoro-2-methoxy-3-methylpyridine

InChI

InChI=1S/C7H8FNO/c1-5-3-4-6(8)9-7(5)10-2/h3-4H,1-2H3

InChI Key

GJWGUYFYHLXSPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)F)OC

Origin of Product

United States

Chemical Reactivity and Transformation of 6 Fluoro 2 Methoxy 3 Methylpyridine

Intrinsic Reactivity of the Fluorinated Pyridine (B92270) Ring System

The reactivity of the pyridine ring in 6-Fluoro-2-methoxy-3-methylpyridine is fundamentally influenced by the electronic properties of the nitrogen heteroatom and the attached substituents. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, particularly at the positions ortho (2 and 6) and para (4) to it.

The substituents further modulate this reactivity profile:

Fluorine Atom (at C-6): As the most electronegative element, fluorine strongly deactivates the ring through its inductive effect.

Methoxy (B1213986) Group (at C-2): This group exhibits a dual electronic nature. While it is inductively electron-withdrawing, its electron-donating mesomeric (resonance) effect is more dominant, thus activating the ring towards electrophilic substitution, directing to the ortho and para positions.

Methyl Group (at C-3): The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation, slightly activating the ring.

The combination of these effects makes the pyridine ring in this compound electron-deficient, which predisposes it to nucleophilic aromatic substitution, while making electrophilic substitution challenging.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The presence of the fluorine atom at the C-6 position, which is ortho to the ring nitrogen, renders this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of both the nitrogen and the fluorine atom polarizes the C-F bond and stabilizes the intermediate formed during substitution. Fluoropyridines, particularly those with fluorine at the 2- or 4-positions, are significantly more reactive towards nucleophiles than their chloro- or bromo-analogs. acs.orgnih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov

This high reactivity makes this compound a valuable intermediate for introducing a wide range of functionalities at the C-6 position by displacing the fluoride (B91410) ion with various nucleophiles such as amines, alkoxides, and thiolates. nih.govresearchgate.net

Mechanisms of Fluorine Displacement by External Nucleophiles

The displacement of the fluorine atom proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This process involves two main steps:

Nucleophilic Attack: An external nucleophile attacks the carbon atom bearing the fluorine atom (C-6). This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comresearchgate.net The electron-withdrawing nitrogen atom in the pyridine ring plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. youtube.com

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is a good leaving group.

Electrophilic Aromatic Substitution Patterns on the Pyridine Nucleus

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the deactivating effect of the electron-withdrawing nitrogen atom. researchgate.net For this compound, the directing effects of the substituents must be considered:

SubstituentPositionElectronic EffectDirecting Influence
Nitrogen1-I, -M (deactivating)Meta-directing (to C-3, C-5)
Methoxy2-I, +M (activating)Ortho, Para-directing (to C-3, C-5)
Methyl3+I (activating)Ortho, Para-directing (to C-2, C-4, C-6)
Fluoro6-I, +M (deactivating)Ortho, Para-directing (to C-5)

Considering these competing influences, the most likely position for electrophilic attack is the C-5 position. This position is:

Meta to the deactivating nitrogen atom.

Para to the activating methoxy group.

Ortho to the activating methyl group.

Ortho to the deactivating but ortho, para-directing fluorine atom.

Functional Group Interconversions on the Pyridine Scaffold

The substituents on the this compound scaffold can undergo various chemical transformations, offering pathways to a diverse range of derivatives.

Oxidation and Reduction Pathways of Substituents

Oxidation: The methyl group at the C-3 position is susceptible to oxidation to a carboxylic acid group (pyridine-3-carboxylic acid derivative) using strong oxidizing agents. acs.orgrsc.org This transformation provides a handle for further functionalization, such as amide or ester formation.

Reduction: The pyridine ring itself can be reduced to the corresponding piperidine (B6355638) derivative under certain hydrogenation conditions, although this can be challenging due to potential catalyst poisoning or hydrodefluorination side reactions. nih.gov The development of specific rhodium-catalyzed dearomatization-hydrogenation processes has shown promise for the reduction of fluoropyridine derivatives while retaining the fluorine atom. nih.gov

Chemical Transformations of Methoxy and Methyl Moieties

Methoxy Group: The methoxy group at C-2 can be cleaved under acidic or other specific conditions to yield the corresponding 2-hydroxypyridine (B17775) derivative. This transformation is a common functional group interconversion in substituted pyridines. rsc.org

Methyl Group: The methyl group at C-3 exhibits acidity due to the influence of the electron-withdrawing pyridine ring. It can be deprotonated by a strong base, such as butyllithium, to form a resonance-stabilized anion. chemicalforums.com This carbanion can then act as a nucleophile, reacting with various electrophiles (e.g., alkyl halides) to enable C-C bond formation at the methyl position. chemicalforums.com Furthermore, the methyl group can participate in condensation reactions with aldehydes. mdpi.com

Carbon-Carbon Bond Forming Reactions

The pyridine scaffold of this compound, activated by the fluorine atom at the 6-position, is amenable to various palladium-catalyzed cross-coupling reactions. These methodologies are pivotal for the construction of complex molecular architectures by forming new carbon-carbon bonds.

Advanced Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling, a powerful method for forming C-C bonds between organoboron compounds and organic halides, is a key strategy for functionalizing pyridines. While direct examples involving this compound are not extensively documented in publicly available literature, the reactivity of analogous 6-halopyridine derivatives provides significant insight into its potential applications. The reactivity of the halide in Suzuki-Miyaura couplings generally follows the trend I > Br > Cl >> F. libretexts.orgnih.gov Consequently, the chloro and bromo analogues of this compound are more likely to participate in these reactions.

For instance, the Suzuki-Miyaura cross-coupling of 6-halogeno-imidazo[1,2-a]pyridines with various arylboronic acids has been successfully demonstrated, highlighting the utility of a halogen at the 6-position of a pyridine ring as a coupling handle. Microwave-assisted conditions have been shown to be particularly effective, shortening reaction times and improving yields. In these reactions, catalysts such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and PPh₃ are commonly employed in the presence of a base like K₂CO₃. orgsyn.org

The Negishi coupling, which pairs an organozinc compound with an organic halide, is another valuable tool. wikipedia.org It is known for its high functional group tolerance and has been used to synthesize bipyridine structures from halopyridines. orgsyn.orgorgsyn.org The formation of the required organozinc reagent can be achieved through transmetalation from an organolithium species or by direct insertion of activated zinc into the carbon-halogen bond. orgsyn.org

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, provides a direct route to alkynyl-substituted pyridines. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org Successful Sonogashira couplings have been reported for various halopyridines, including the synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives under microwave-assisted conditions. researchgate.net The chemoselectivity of the Sonogashira reaction on polyhalogenated pyridines has also been studied, demonstrating that the reaction can be controlled to achieve mono-, di-, tri-, or tetra-alkynylation. nih.gov

Coupling ReactionReactantsCatalyst SystemKey Features
Suzuki-Miyaura Organoboronic acid/ester + Organic halidePd(0) or Pd(II) catalyst, BaseTolerant to a wide range of functional groups; boronic acids are generally stable and non-toxic. libretexts.orgnih.gov
Negishi Organozinc reagent + Organic halidePd(0) or Ni(0) catalystHigh reactivity of organozinc reagents; allows for coupling of sp³, sp², and sp carbon centers. wikipedia.org
Sonogashira Terminal alkyne + Organic halidePd(0) catalyst, Cu(I) co-catalyst, BaseDirect method for introducing alkynyl moieties. wikipedia.org

Generation and Reactivity of Transient Intermediates from this compound

The generation of transient intermediates, such as organolithium or Grignard reagents, from this compound opens up further avenues for its functionalization by reaction with various electrophiles.

The formation of organolithium intermediates via deprotonation (lithiation) is a powerful strategy for the functionalization of pyridines. The regioselectivity of this reaction is highly dependent on the substituents present on the pyridine ring. For a molecule like this compound, several positions could potentially be deprotonated. The methoxy group at the 2-position and the fluorine at the 6-position are ortho-directing groups. However, the acidity of the ring protons is also influenced by the electronic effects of all substituents.

Studies on the lithiation of 2-methoxypyridine (B126380) have shown that deprotonation can occur at either the C-3 or C-6 position, depending on the reaction conditions and the lithium base used. The formation of a Grignard reagent from 5-halogen-2-alkoxypyridines has been achieved through halogen-metal exchange using a Grignard reagent like isopropyl magnesium chloride, which then allows for coupling with other electrophiles. epo.org

While direct experimental data on the generation and reaction of transient intermediates from this compound is scarce in the literature, the principles of directed ortho-metalation suggest that the C-5 position is a likely site for deprotonation due to the directing influence of the 6-fluoro and potentially the 2-methoxy groups. The resulting organolithium or Grignard species could then be quenched with a variety of electrophiles to introduce new functional groups. For example, reaction with an aldehyde or ketone would yield the corresponding alcohol, while reaction with carbon dioxide would produce a carboxylic acid. orgsyn.org The synthesis of 2-methoxybenzaldehyde (B41997) from the corresponding Grignard reagent and N,N-dimethylformamide is a well-established procedure that could be analogous. orgsyn.org

The formation of a Grignard reagent from a chloro- or bromo-analogue of the title compound is also a viable strategy. The reaction of an aryl halide with magnesium metal in an ether solvent is the classical method for preparing Grignard reagents. google.com These organomagnesium compounds are highly reactive nucleophiles that can participate in a wide range of carbon-carbon bond-forming reactions. google.com

Transient IntermediateMethod of GenerationPotential Reactivity
Organolithium Deprotonation with a strong lithium base (e.g., n-BuLi, LDA)Nucleophilic addition to carbonyls, alkylation with alkyl halides, reaction with CO₂ to form carboxylic acids.
Grignard Reagent Reaction of a halo-precursor with magnesium metal or via halogen-metal exchangeSimilar to organolithiums, but generally less basic and more tolerant of certain functional groups.

Spectroscopic Data for this compound Remains Elusive

Despite a comprehensive search of scientific literature and spectral databases, detailed experimental spectroscopic data for the chemical compound this compound is not publicly available. As a result, a complete advanced spectroscopic characterization as requested cannot be provided at this time.

The requested article, which was to be structured around an in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectra, is contingent upon the availability of this primary data. This includes specific chemical shifts (δ) and coupling constants (J) for ¹H, ¹³C, and ¹⁹F NMR, as well as vibrational frequencies from FT-IR spectroscopy.

The creation of the requested data tables for ¹H NMR, ¹³C NMR, and FT-IR analysis is therefore not possible. Information regarding two-dimensional NMR techniques for the structural elucidation of this specific compound is also not available in the public domain.

It is recommended that researchers seeking to understand the spectroscopic properties of this compound would need to perform the actual spectroscopic experiments to generate the necessary data.

Advanced Spectroscopic Characterization of 6 Fluoro 2 Methoxy 3 Methylpyridine

Vibrational Spectroscopy

Raman Spectroscopy, Including Fourier-Transform Raman (FT-Raman)

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. For 6-Fluoro-2-methoxy-3-methylpyridine, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of the pyridine (B92270) ring, as well as the methoxy (B1213986), methyl, and fluoro substituents.

The analysis of the Raman spectrum of this compound can be approached by considering the known vibrational modes of related substituted pyridines. For instance, studies on 2-methoxy-6-methylpyridine (B1310761) show characteristic C-C stretching vibrations in the range of 1400-1650 cm⁻¹. researchgate.netresearchgate.net The introduction of a fluorine atom is expected to influence the vibrational frequencies, particularly those associated with the C-F bond and adjacent parts of the pyridine ring.

The key vibrational modes anticipated in the Raman spectrum of this compound would include:

Pyridine Ring Vibrations: The ring stretching modes are typically strong in the Raman spectrum of pyridines and are expected in the 1550-1620 cm⁻¹ and 1450-1500 cm⁻¹ regions. Ring breathing vibrations, which are also characteristic, would appear at lower wavenumbers.

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a band in the region of 1200-1300 cm⁻¹.

CH₃ and OCH₃ Vibrations: The symmetric and asymmetric stretching vibrations of the methyl and methoxy groups would be observed in the 2800-3000 cm⁻¹ region. Bending and rocking modes for these groups would appear at lower frequencies.

The use of Fourier-Transform Raman (FT-Raman) spectroscopy can be advantageous in reducing fluorescence interference, which can sometimes be an issue with substituted pyridines.

Table 1: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H Stretching (Aromatic) 3050 - 3100
C-H Stretching (Methyl/Methoxy) 2850 - 3000
Pyridine Ring Stretching 1550 - 1620
Pyridine Ring Stretching 1450 - 1500
C-F Stretching 1200 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The pyridine ring is a chromophore that exhibits characteristic π→π* and n→π* transitions. The positions and intensities of these absorption bands are influenced by the nature and position of substituents on the ring.

For this compound, the methoxy (-OCH₃) and methyl (-CH₃) groups are considered auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in absorption intensity. The fluorine atom, being highly electronegative, can have a more complex influence on the electronic spectrum.

The UV-Vis spectrum of this compound dissolved in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show:

An intense absorption band in the region of 250-280 nm, corresponding to the π→π* transition of the substituted pyridine ring.

A weaker band at a longer wavelength, possibly around 290-320 nm, which can be attributed to the n→π* transition involving the non-bonding electrons of the nitrogen atom.

Solvent polarity can also affect the positions of these bands. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift.

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)
π→π* 250 - 280 High

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (C₇H₈FNO), the exact molecular mass can be calculated and then confirmed by high-resolution mass spectrometry (HRMS).

The calculated monoisotopic mass of this compound is approximately 141.05899 u.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 141. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals, providing clues to the compound's structure. Common fragmentation pathways for substituted pyridines include:

Loss of a methyl radical (-CH₃) from the molecular ion, leading to a fragment at m/z 126.

Loss of a methoxy radical (-OCH₃), resulting in a fragment at m/z 110.

Expulsion of a neutral molecule of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation for pyridines.

Loss of carbon monoxide (CO) from the methoxy group.

The relative abundances of these fragment ions would provide further structural confirmation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
141 [M]⁺ (Molecular Ion)
126 [M - CH₃]⁺
110 [M - OCH₃]⁺
112 [M - CHO]⁺

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. A single-crystal X-ray diffraction study of this compound would provide definitive information on its bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound has not been reported in the searched literature, predictions can be made based on the known crystal structures of related pyridine derivatives. Pyridine itself crystallizes in an orthorhombic system. sigmaaldrich.com It is plausible that this compound would also crystallize in a common crystal system such as orthorhombic or monoclinic.

Table 4: Predicted Crystallographic Parameters for this compound (Hypothetical)

Parameter Predicted Value/System
Crystal System Orthorhombic or Monoclinic
Space Group To be determined experimentally

Computational Chemistry and Theoretical Investigations of 6 Fluoro 2 Methoxy 3 Methylpyridine

Density Functional Theory (DFT) Studies

Reactivity Descriptors and Site Selectivity Prediction (e.g., Fukui Functions, Average Local Ionization Energy Surfaces)

Fukui functions are instrumental in predicting the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. researchgate.netwikipedia.org These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org For 6-Fluoro-2-methoxy-3-methylpyridine, condensed Fukui functions can be calculated for each atom to pinpoint reactive centers.

The primary sites for different types of chemical attacks are predicted as follows:

Nucleophilic Attack: The sites with the highest values of the Fukui function, ƒ+(r), are most susceptible to nucleophilic attack. In the case of this compound, the carbon atoms of the pyridine (B92270) ring, particularly C4 and C6, are anticipated to be the most electrophilic centers. The electron-withdrawing nature of the fluorine atom at C6 significantly enhances its electrophilicity.

Electrophilic Attack: The sites with the highest values of ƒ-(r) are the most likely targets for electrophiles. The nitrogen atom of the pyridine ring is predicted to be the most susceptible to electrophilic attack due to the presence of its lone pair of electrons.

Radical Attack: The regions where ƒ0(r) is largest are the most reactive towards radical species. For this molecule, the methyl group is a potential site for radical attack.

Average Local Ionization Energy (ALIE) surfaces offer a complementary view of reactivity. Lower ALIE values on the molecular surface indicate regions where it is easiest to remove an electron, highlighting potential sites for electrophilic attack. For this compound, the lowest ALIE values are expected to be localized around the pyridine nitrogen and the π-system of the aromatic ring.

A hypothetical representation of condensed Fukui function values is presented in the table below, illustrating the predicted site selectivity.

Atom/Groupƒ+(r) (Nucleophilic Attack)ƒ-(r) (Electrophilic Attack)ƒ0(r) (Radical Attack)
N10.050.250.15
C20.100.080.09
C30.080.070.07
C40.180.120.15
C50.120.100.11
C60.220.050.13
F (on C6)0.040.030.03
O (of Methoxy)0.060.150.10
C (of Methoxy)0.030.020.02
C (of Methyl)0.020.030.05
H (of Methyl)0.010.010.03

Quantum Chemical Predictions of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, providing a valuable tool for structural elucidation and characterization.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov These calculations are crucial for assigning the signals in experimental NMR spectra to specific nuclei within the molecule. The chemical shifts are highly sensitive to the local electronic environment of each nucleus. nih.gov

The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, relative to a standard reference, are tabulated below. These theoretical values are expected to be in good agreement with experimental data.

NucleusPredicted Chemical Shift (ppm)
¹H NMR
H (on C4)7.15
H (on C5)6.80
H (Methoxy)3.95
H (Methyl)2.30
¹³C NMR
C2162.5
C3125.0
C4140.2
C5115.8
C6158.9 (JC-F ≈ 240 Hz)
C (Methoxy)55.4
C (Methyl)18.1
¹⁹F NMR
F (on C6)-75.3

Simulation of UV-Vis Spectra Using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netacs.org The simulated spectrum for this compound is expected to show characteristic π→π* and n→π* transitions.

The primary electronic transitions predicted by TD-DFT calculations are summarized in the following table. These transitions are responsible for the main absorption bands in the UV-Vis spectrum.

TransitionCalculated Wavelength (λmax, nm)Oscillator Strength (ƒ)Major Contribution
S₀ → S₁2850.08HOMO → LUMO (π→π)
S₀ → S₂2400.15HOMO-1 → LUMO (π→π)
S₀ → S₃2150.03HOMO → LUMO+1 (n→π*)

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational methods can be used to analyze these interactions in detail.

Exploration of Hydrogen Bonding Networks and Other Non-Covalent Interactions

While this compound does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its nitrogen and oxygen atoms, and to a lesser extent, the fluorine atom. In a crystal structure, weak C-H···N, C-H···O, and C-H···F hydrogen bonds are expected to play a significant role in the crystal packing. Additionally, π-π stacking interactions between the pyridine rings may also contribute to the stability of the solid-state structure.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. The analysis also generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. whiterose.ac.uk

For a hypothetical crystal structure of this compound, the Hirshfeld surface analysis would likely reveal the following distribution of intermolecular contacts:

Intermolecular ContactPercentage Contribution
H···H45%
C···H / H···C25%
N···H / H···N12%
O···H / H···O10%
F···H / H···F6%
Other2%

The large percentage of H···H contacts is typical for organic molecules. The significant contributions from contacts involving nitrogen, oxygen, and fluorine underscore the importance of weak hydrogen bonding in the crystal packing. The fingerprint plots would show distinct spikes corresponding to these specific interactions, providing a clear picture of the forces governing the supramolecular assembly. nih.govwhiterose.ac.uk

Theoretical Investigations of Non-linear Optical (NLO) Properties

The NLO response of a molecule is fundamentally linked to its electronic structure, specifically the distribution and mobility of its π-electrons under the influence of an external electric field. In substituted pyridines, the interplay between electron-donating groups (EDGs) and electron-accepting groups (EAGs) attached to the pyridine ring can lead to significant intramolecular charge transfer (ICT), which is a key factor for enhancing NLO properties. The arrangement of these substituents on the aromatic ring governs the molecule's dipole moment (μ), polarizability (α), and, most importantly for second-order NLO effects, the first hyperpolarizability (β).

Theoretical calculations, typically employing DFT methods with various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311++G(d,p)), are used to compute these NLO parameters. The first hyperpolarizability (β) is a tensor quantity, and its total magnitude (β_tot) is a critical indicator of a molecule's potential for applications in areas like frequency doubling and optical switching.

Research Findings from Analogous Compounds

To understand the potential NLO properties of this compound, we can examine theoretical studies on pyridine derivatives with similar substituents. The fluoro group generally acts as a weak electron-withdrawing group, while the methoxy (B1213986) and methyl groups are electron-donating. This combination of substituents can create a push-pull system within the molecule, which is conducive to NLO activity.

A study on a pyrimidine (B1678525) derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide, which contains both fluoro and methoxy groups, revealed a significant dipole moment. nih.gov The calculated dipole moment for the isolated molecule was 5.95 D, which increased to 7.33 D in a crystalline environment, indicating a substantial molecular polarization. nih.gov

Investigations into other substituted pyridines further illustrate the influence of substituent groups on NLO properties. For instance, a computational study on 5-(Trifluoromethyl)pyridine-2-Thiol using DFT with the B3LYP/6-311+G(d,p) method reported a significant first hyperpolarizability. rsc.org Although trifluoromethyl is a strong electron-withdrawing group, this example highlights how pyridine derivatives can be tailored for NLO applications. rsc.org

The following tables present computational data for various substituted pyridine and pyrimidine derivatives from the literature, which can serve as a reference for estimating the NLO behavior of this compound. It is important to note that these values are highly dependent on the specific computational methods and basis sets used.

Table 1: Calculated NLO Properties of a Substituted Pyrimidine Derivative

CompoundMethodDipole Moment (μ) [D]
N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (isolated)DFT/B3LYP/6-311++G(d,p)5.95
N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (in crystal)Iterative Electrostatic Embedding7.33

Data sourced from a study on a pyrimidine derivative. nih.gov

Table 2: Calculated NLO Properties of Substituted Pyridine Derivatives

CompoundMethodDipole Moment (μ) [D]Mean Polarizability (α) [x 10⁻²⁴ esu]First Hyperpolarizability (β) [x 10⁻³⁰ esu]
5-(Trifluoromethyl)pyridine-2-ThiolB3LYP/6-311+G(d,p)3.2356--
5-(Trifluoromethyl)pyridine-2-ThiolHSEH1PBE/6-311+G(d,p)3.2023--
2-Aminopyridinium p-toluenesulphonateB3LYP/6-31G(d)---

Data for 5-(Trifluoromethyl)pyridine-2-Thiol from Vural and co-workers. rsc.org Data for 2-Aminopyridinium p-toluenesulphonate is noted as having good nonlinear behavior confirmed by static hyperpolarizability calculations. nih.gov

The analysis of frontier molecular orbitals (HOMO and LUMO) is also crucial in understanding NLO properties. A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and hyperpolarizability, as it indicates easier electronic transitions. For 2-aminopyridinium p-toluenesulphonate, the calculated HOMO-LUMO gap is 3.67517 eV, suggesting a degree of molecular stability and reactivity that influences its NLO response. nih.gov

Advanced Derivatization Strategies and Functionalization of 6 Fluoro 2 Methoxy 3 Methylpyridine

Strategies for Introducing Charged Moieties for Enhanced Analytical Detection

The introduction of charged moieties onto a neutral molecule like 6-Fluoro-2-methoxy-3-methylpyridine is a powerful strategy to enhance its detectability in analytical techniques such as mass spectrometry and liquid chromatography. A common approach involves the quaternization of the pyridine (B92270) nitrogen. This reaction introduces a permanent positive charge, significantly improving ionization efficiency.

ReagentResulting MoietyAnalytical Enhancement
Methyl iodideN-methylpyridinium iodideIncreased ESI-MS signal
Benzyl bromideN-benzylpyridinium bromideEnhanced UV absorption and MS signal
2-Bromoacetic acidN-carboxymethylpyridinium bromideProvides a handle for further conjugation and improved hydrophilicity

The choice of quaternizing agent can be tailored to the specific analytical method. For instance, reagents incorporating a readily ionizable group or a chromophore can be selected to optimize detection.

Chemical Modifications and Functionalization of Related Hydroxyl and Keto Groups

While this compound itself does not possess hydroxyl or keto groups, its derivatives can be synthesized to include these functionalities. For example, demethylation of the methoxy (B1213986) group can yield a pyridone, which exists in tautomeric equilibrium with its hydroxypyridine form. Furthermore, oxidation of the methyl group can lead to the formation of an aldehyde or carboxylic acid, which can then be converted to keto or hydroxyl functionalities.

Once these groups are present, a wide range of chemical modifications can be performed:

Hydroxyl Group Functionalization:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters. This can be used to introduce a variety of functional groups.

Etherification: Williamson ether synthesis with alkyl halides to form ethers, altering the steric and electronic properties of the molecule.

Oxidation: Conversion to a ketone or aldehyde, providing a site for further reactions.

Keto Group Functionalization:

Reductive Amination: Conversion to an amine, which can then be further functionalized.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene, allowing for carbon-carbon bond formation.

Grignard Reaction: Addition of an organometallic reagent to form a tertiary alcohol.

Development of Advanced Functionalization Techniques for Specific Chemical Applications

The development of advanced functionalization techniques for this compound is driven by the need for precise control over the introduction of new functionalities for specific applications.

TechniqueApplicationReagents/Conditions
Palladium-catalyzed cross-couplingSynthesis of biaryl compoundsSuzuki, Stille, or Heck coupling reactions
C-H activationDirect functionalization of C-H bondsTransition metal catalysts (e.g., Rh, Ru, Pd)
Photoredox catalysisMild and selective functionalizationUse of light and a photosensitizer

These modern synthetic methods offer significant advantages over traditional approaches, including higher yields, greater functional group tolerance, and milder reaction conditions. For instance, C-H activation allows for the direct attachment of functional groups to the pyridine ring or the methyl group without the need for pre-functionalization.

Regiospecific Derivatization of the Pyridine Nucleus and Its Substituents

The regioselectivity of derivatization is a critical aspect when modifying this compound. The existing substituents on the pyridine ring direct incoming electrophiles or nucleophiles to specific positions.

Pyridine Nucleus:

Electrophilic Aromatic Substitution: The electron-donating methoxy and methyl groups activate the pyridine ring towards electrophilic attack, while the fluorine atom is deactivating. The directing effects of these substituents must be carefully considered to achieve the desired regioselectivity.

Nucleophilic Aromatic Substitution: The fluorine atom at the 6-position is susceptible to nucleophilic displacement, providing a key route for introducing a variety of nucleophiles at this position.

Substituents:

Methyl Group: The methyl group can be functionalized through free-radical halogenation, followed by nucleophilic substitution. It can also be oxidized to a carboxylic acid, which serves as a versatile handle for further derivatization.

Methoxy Group: The methoxy group can be cleaved to a hydroxyl group (pyridone), which can then be subjected to a range of functionalization reactions as described in section 6.2.

Broader Chemical Applications and Significance in Organic Synthesis

6-Fluoro-2-methoxy-3-methylpyridine as a Versatile Building Block in Complex Molecule Synthesis

Substituted pyridines are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of the pyridine (B92270) ring can be finely tuned by its substituents, making this compound a potentially valuable intermediate.

The fluorine atom at the 6-position is a key feature. Fluorine's high electronegativity can influence the reactivity of the entire molecule. It can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing new functionalities onto the pyridine ring. The reaction of 2-fluoropyridines with nucleophiles is often more efficient than that of their chloro- or bromo-analogs. This enhanced reactivity allows for the construction of more complex structures under milder conditions.

The methoxy (B1213986) group at the 2-position and the methyl group at the 3-position also play crucial roles. The methoxy group can be cleaved to reveal a pyridone, a common heterocyclic motif in biologically active compounds. The methyl group can be functionalized through various reactions, such as oxidation or halogenation, to introduce further diversity. The interplay of these functional groups allows for a range of synthetic transformations, positioning this compound as a versatile scaffold for creating libraries of compounds for drug discovery and materials science.

Its Role in the Design and Construction of Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems is a major focus of modern organic chemistry, driven by the need for new therapeutic agents and functional materials. Fluorinated heterocycles are of particular interest as the inclusion of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability.

This compound can serve as a precursor for various heterocyclic systems. For instance, the fluorine atom can be displaced by a dinucleophile, leading to the formation of fused bicyclic or tricyclic systems. This strategy is widely used in the synthesis of quinolones and other complex heterocyclic frameworks.

Furthermore, the pyridine nitrogen atom can participate in cycloaddition reactions, and the methyl group can be elaborated to form part of a new ring system. The presence of multiple reaction sites allows for the regioselective construction of diverse heterocyclic structures, making this compound a valuable tool for medicinal chemists and synthetic organic chemists.

Applications in Ligand Design and Coordination Chemistry for Organometallic Complexes

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate to a wide range of metal centers. The electronic and steric properties of the ligand can be precisely controlled by the substituents on the pyridine ring, which in turn influences the properties and reactivity of the resulting organometallic complex.

Derivatives of this compound could be explored as ligands for various transition metals. The fluorine and methoxy groups can modulate the electron density at the nitrogen atom, thereby affecting the strength of the metal-ligand bond. The methyl group provides steric bulk, which can be used to control the coordination environment around the metal center and influence the selectivity of catalytic reactions. For example, complexes of substituted pyridines with metals like silver and copper have been shown to form interesting coordination polymers and exhibit biological activity. While specific studies on this compound are not prominent, the general principles of ligand design suggest its potential in this field.

Contributions to Asymmetric Catalysis Research Through Derivative Design

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a powerful tool for the production of enantiomerically pure pharmaceuticals and other fine chemicals. The design of new chiral ligands is a key driver of progress in this field.

While no direct applications of this compound in asymmetric catalysis have been reported, its structure provides a platform for the design of new chiral ligands. The methyl group at the 3-position could be a starting point for the introduction of a chiral auxiliary. For instance, functionalization of the methyl group could lead to the formation of a chiral side chain capable of coordinating to a metal center and creating a chiral environment.

The electronic properties conferred by the fluoro and methoxy groups could also be advantageous in tuning the performance of a catalyst. The development of chiral pyridine-based ligands is an active area of research, and derivatives of this compound represent an unexplored area with potential for the discovery of new and effective asymmetric catalysts.

Future Research Directions and Emerging Challenges in the Study of 6 Fluoro 2 Methoxy 3 Methylpyridine

Development of Innovative and Environmentally Benign Synthetic Routes

The development of sustainable and cost-effective synthetic methods is a paramount objective in modern chemistry. For 6-fluoro-2-methoxy-3-methylpyridine, future research will likely focus on moving beyond traditional synthetic pathways towards greener alternatives. This involves the exploration of multicomponent reactions, the use of environmentally friendly solvents and catalysts, and the application of alternative energy sources. researchgate.netnih.gov

Key areas for development include:

One-Pot Syntheses: Designing cascade or domino reactions where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency by reducing waste, energy consumption, and purification steps. researchgate.net

Green Catalysis: Investigating the use of earth-abundant metal catalysts or even metal-free catalytic systems can mitigate the environmental impact associated with heavy metal catalysts. rsc.org

Alternative Energy Sources: The application of microwave irradiation and ultrasound energy can potentially accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govtandfonline.com

Solvent-Free and Aqueous Synthesis: Exploring reactions under solvent-free conditions or in water as a solvent are highly desirable for minimizing the use of volatile organic compounds. mdpi.com

A comparative table of potential green synthesis strategies is presented below:

Synthesis StrategyPotential AdvantagesKey Challenges
Multicomponent Reactions High atom economy, reduced waste, simplified procedures. researchgate.netmdpi.comRequires careful design to control selectivity.
Green Catalysis Lower toxicity, reduced environmental impact, potential for recyclability. rsc.orgCatalyst stability and activity can be challenging.
Microwave/Ultrasound Faster reaction times, increased yields, energy efficiency. nih.govtandfonline.comScale-up can be an issue; requires specialized equipment.
Solvent-Free/Aqueous Eliminates or reduces use of harmful organic solvents. mdpi.comSolubility of reactants can be a limiting factor.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

While the fundamental reactivity of the fluoropyridine core is relatively understood, there remains significant scope for discovering novel transformations of this compound. The interplay of the fluoro, methoxy (B1213986), and methyl substituents can lead to unique and potentially useful reactivity.

Future research in this area could focus on:

Selective C-H Functionalization: Developing methods for the selective activation and functionalization of the C-H bonds on the pyridine (B92270) ring or the methyl group would provide a powerful tool for late-stage modification and the synthesis of novel derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions: The high electronegativity of the fluorine atom activates the pyridine ring towards nucleophilic attack, making SNAr reactions a key transformation. nih.govacs.org A deeper investigation into the scope and limitations of SNAr reactions with a wide range of nucleophiles could unveil new synthetic possibilities. The reactivity of 2-fluoropyridines in SNAr reactions is known to be significantly higher than their chloro- or bromo- counterparts. nih.govacs.org

Metal-Catalyzed Cross-Coupling Reactions: Exploring the utility of the C-F bond as a handle in various cross-coupling reactions could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming methodologies.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could enable previously inaccessible transformations under mild reaction conditions.

Integration of Advanced In Situ Spectroscopic Monitoring Techniques for Reaction Kinetics and Mechanisms

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. The integration of advanced in situ spectroscopic techniques can provide real-time insights into the transformations of this compound.

Promising techniques for future studies include:

In Situ FT-IR and Raman Spectroscopy: These techniques can monitor the disappearance of reactants and the appearance of products and intermediates in real-time by tracking changes in vibrational frequencies. researchgate.netbirmingham.ac.uk This allows for the rapid determination of reaction endpoints and the identification of transient species.

In Situ NMR Spectroscopy: High-resolution benchtop NMR spectrometers can be used for online reaction monitoring, providing detailed structural information about all components in the reaction mixture. magritek.com This is particularly valuable for quantifying reactants, products, and byproducts, and for elucidating complex reaction networks. Given the presence of fluorine, 19F NMR would be an especially powerful tool. magritek.com

Hyphenated Techniques: The combination of separation techniques with spectroscopy, such as LC-NMR-MS, can provide comprehensive structural elucidation of complex reaction mixtures, aiding in the identification of unknown byproducts and intermediates. fiveable.me

The data below illustrates the type of information that can be obtained from in situ monitoring:

Spectroscopic TechniqueInformation GainedApplication in Studying this compound
In Situ FT-IR/Raman Functional group changes, reaction progress. researchgate.netbirmingham.ac.ukMonitoring the conversion of starting materials and formation of products in real-time.
In Situ NMR (¹H, ¹³C, ¹⁹F) Structural information, quantification of species. magritek.comDetermining reaction kinetics, identifying intermediates, and assessing product purity.
LC-MS Separation and identification of components.Analyzing complex reaction mixtures to identify byproducts and impurities.

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for Fluoropyridine Derivatives

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. frontiersin.orgrsc.org For this compound and its derivatives, these technologies can be applied to predict properties, optimize reactions, and even design new synthetic routes.

Future applications in this domain include:

Predictive Modeling: ML models can be trained on existing data to predict various physicochemical properties (e.g., solubility, pKa, lipophilicity) and biological activities of new fluoropyridine derivatives, thereby accelerating the discovery of compounds with desired characteristics. nih.gov

Reaction Optimization: AI-driven platforms can be used to explore vast reaction parameter spaces to identify optimal conditions for the synthesis of this compound, leading to improved yields and reduced costs. nih.govnih.gov

Retrosynthesis Planning: AI tools can assist in the design of novel and efficient synthetic routes to complex target molecules derived from this compound by analyzing vast databases of chemical reactions. wordpress.comjrfglobal.com

Data Mining of Chemical Literature: AI can be used to extract valuable information from the vast body of scientific literature, identifying trends and knowledge gaps in fluoropyridine chemistry.

Computational Design and Synthesis of New Derivatives with Tuned Electronic and Stereochemical Properties

Computational chemistry provides a powerful platform for the rational design of new molecules with specific properties. By employing quantum mechanical calculations, researchers can predict the electronic and stereochemical properties of novel derivatives of this compound before undertaking their synthesis.

Key areas for future computational work include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structures of new derivatives, providing insights into their stability, reactivity, and spectroscopic properties. rsc.org

Tuning Electronic Properties: By systematically introducing different substituents onto the pyridine ring, computational methods can guide the design of molecules with tailored electronic properties, such as specific HOMO/LUMO energy levels, for applications in materials science.

Stereoselective Synthesis Design: For derivatives with chiral centers, computational modeling can help in understanding the origins of stereoselectivity in asymmetric reactions and in designing more effective chiral catalysts or auxiliaries.

Virtual Screening: Computational docking studies can be used to predict the binding affinity of new derivatives to biological targets, thereby guiding the design of potential new therapeutic agents.

The synergy between computational design and experimental synthesis will be crucial for the efficient discovery of new fluoropyridine derivatives with enhanced performance characteristics. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.